1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone
Description
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone is a spirocyclic compound featuring a 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a thiophen-3-yl ethanone moiety. The thiophene ring introduces sulfur-based aromaticity, which may enhance lipophilicity and influence pharmacokinetic properties.
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c16-13(10-12-2-9-19-11-12)15-5-3-14(4-6-15)17-7-1-8-18-14/h2,9,11H,1,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYODVDKTOWPRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=CSC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the spirocyclic core, followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table compares 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone with structurally similar spirocyclic compounds:
Pharmacological and Physicochemical Properties
- Lipophilicity: The thiophen-3-yl group in the target compound likely increases lipophilicity compared to BG15330 (), which has a smaller pentenone substituent. This could enhance membrane permeability but reduce aqueous solubility .
- Steric Effects: The chlorophenoxy group in 2-(4-Chlorophenoxy)-2-methyl-... () introduces steric hindrance and halogen bonding capability, contrasting with the less bulky thiophene in the target compound .
- Biological Activity: While direct data for the target compound are unavailable, Compound 2 () shows potent sigma1 receptor antagonism, suggesting that spiroazacyclic derivatives with aromatic substituents are promising for CNS-related applications .
Regulatory and Commercial Considerations
- Commercial Availability: Analogues such as BG15330 () are marketed for research purposes, with prices ranging from $402 to $836 for milligram-scale quantities, reflecting the cost-intensive synthesis of spirocyclic frameworks .
Biological Activity
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone is a compound characterized by its unique spirocyclic structure and the presence of a thiophene moiety. This combination of structural features contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 267.35 g/mol. Its structural uniqueness allows for various interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 267.35 g/mol |
| CAS Number | 1351658-37-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The spirocyclic structure enables it to fit into specific binding sites, potentially modulating enzyme activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signal transduction processes that affect cell proliferation and survival.
Biological Activity
Research has shown that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene rings have been reported to show significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound may possess anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
Case Studies
Several studies have explored the biological effects of related compounds, providing insights into potential therapeutic applications:
- Antibacterial Studies : A study evaluated the antibacterial efficacy of various thiophene derivatives against Klebsiella pneumoniae and Staphylococcus aureus. The results indicated a correlation between structural features and antimicrobial potency .
- Anticancer Research : Research investigating the cytotoxic effects of spirocyclic compounds demonstrated significant inhibition of cell growth in several cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone?
Answer:
The compound is synthesized via cyclocondensation reactions. For example, spirocyclic analogs are prepared by reacting precursors like 3-arylamino-2-cyano-3-mercaptoacrylamide with aldehydes (e.g., terephthalaldehyde) or 4-oxo-piperidine derivatives in ethanol under reflux, catalyzed by p-toluenesulfonic acid (p-TsOH) . Key steps include:
- Catalyst optimization : 0.002–0.2 mol% p-TsOH enhances reaction efficiency.
- Solvent selection : Ethanol is preferred for solubility and reflux conditions.
- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress .
Basic: What analytical techniques are critical for characterizing this spiro compound?
Answer:
Post-synthesis characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., Bruker AC-200 FT-NMR) confirm structural integrity, with δ values for spiro carbons (e.g., 76.82 ppm for C-3 in spiro systems) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O at ~1636 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 400 for related analogs) .
- Elemental Analysis : Ensures purity (e.g., deviations <0.3% for C/H/N/S) .
Advanced: How can researchers optimize reaction yields when synthesizing this compound?
Answer:
Yield optimization strategies include:
- Catalyst tuning : Incremental increases in p-TsOH concentration (0.002–0.1 mol%) improve cyclization efficiency .
- Solvent polarity : Ethanol balances reactivity and solubility; switching to THF may enhance steric control.
- Temperature gradients : Stepwise heating (e.g., -60°C to ambient for Wittig reactions) minimizes side products .
- Precursor purification : Pre-reactant distillation (e.g., 4-oxo-piperidine derivatives) reduces impurities .
Advanced: How should spectral data contradictions (e.g., unexpected δ values in NMR) be resolved?
Answer:
Contradictions arise from conformational flexibility or solvent effects. Mitigation strategies:
- Comparative analysis : Cross-reference with spiro compound databases (e.g., NIST Chemistry WebBook) .
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (e.g., confirming spiro ring geometry) .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotational barriers in the spiro system .
Advanced: What computational approaches predict the compound’s reactivity or bioactivity?
Answer:
- Density Functional Theory (DFT) : Models electron distribution (e.g., HOMO-LUMO gaps for nucleophilic sites) .
- Molecular Docking : Screens interactions with biological targets (e.g., enzymes with spiro-binding pockets) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulates stability in aqueous/organic phases to guide derivatization .
Advanced: What derivatization strategies expand the functional utility of this compound?
Answer:
- Oxime formation : React with hydroxylamine hydrochloride in absolute ethanol to introduce oxime groups (e.g., 7,11-diaryl-2,4-diazaspiro derivatives) .
- Alkylation : Use alkyl halides (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) to append substituents .
- Thiol-ene click chemistry : Modify the thiophene moiety for polymer conjugation .
Advanced: How do storage conditions impact the compound’s stability?
Answer:
- Thermal stability : Conduct stress tests at 40–80°C for 48 hours; monitor degradation via HPLC .
- Light sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the thiophene ring .
- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dioxa ring .
Advanced: How can researchers reconcile discrepancies in biological activity data across studies?
Answer:
- Dose-response curves : Standardize assays (e.g., IC₅₀ values) using identical cell lines (e.g., HEK-293) .
- Metabolite profiling : Use LC-MS to identify degradation products that may skew bioactivity results .
- Statistical validation : Apply ANOVA or Tukey’s test to assess inter-study variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
